1-Methyl-3-propylbenzene
Overview
Description
1-Methyl-3-propylbenzene is a hypothetical derivative of benzene, a fundamental structure in organic chemistry. It is not directly discussed in the provided papers, but its structure can be inferred from the general knowledge of benzene derivatives. The molecule would consist of a benzene ring with a methyl group attached to one carbon and a propyl group attached to the third carbon. This arrangement would result in a non-symmetrical molecule with potential for various chemical reactions and interactions due to the presence of the alkyl substituents.
Synthesis Analysis
While the synthesis of 1-methyl-3-propylbenzene is not explicitly described in the provided papers, similar compounds and their synthetic routes can offer insights. For example, the synthesis of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization is reported . This suggests that halogenation and cyclization reactions could be relevant for synthesizing benzene derivatives. Additionally, the synthesis of sterically hindered fluorobenzene derivatives through aromatic nucleophilic substitution is described , indicating that similar methods could potentially be applied to synthesize 1-methyl-3-propylbenzene.
Molecular Structure Analysis
The molecular structure of 1-methyl-3-propylbenzene would be expected to show some steric hindrance due to the propyl group, which could influence the molecule's reactivity. The crystal structure of 1,3,5-triphenylbenzene and the molecular structures of various methylated benzene derivatives provide examples of how substituents can affect the geometry of the benzene ring. These studies suggest that the presence of alkyl groups can lead to deviations from planarity and influence the overall shape of the molecule.
Chemical Reactions Analysis
The chemical reactivity of 1-methyl-3-propylbenzene would likely be influenced by the electron-donating effects of the alkyl groups, which could activate the benzene ring towards electrophilic substitution reactions. The heptamethylbenzenonium ion study shows the potential for benzene derivatives to form stable carbocation intermediates, which could be relevant for understanding the reactivity of 1-methyl-3-propylbenzene in acidic environments. Additionally, the study of 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene scaffolds indicates that the substitution pattern on the benzene ring can significantly affect the molecule's ability to participate in supramolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-3-propylbenzene would be influenced by its molecular structure. The presence of the propyl group would likely increase the molecule's boiling point and decrease its solubility in water compared to benzene. The steric effects of the substituents could also impact the compound's spectral properties, as seen in the study of fluorobenzene derivatives . The redox properties of a highly delocalized π-system suggest that 1-methyl-3-propylbenzene could also exhibit interesting electrochemical behavior, although this would require further investigation specific to the compound .
Scientific Research Applications
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Thermophysical Property Research
- Field : Physical Chemistry
- Application : 1-Methyl-3-propylbenzene is used in thermophysical property research . The National Institute of Standards and Technology (NIST) has critically evaluated its properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
- Methods : The compound’s properties are measured under various conditions, such as different temperatures and pressures .
- Results : The data obtained from these experiments are used to understand the compound’s behavior under different conditions .
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Organic Synthesis
- Field : Organic Chemistry
- Application : Propylbenzene, which includes 1-Methyl-3-propylbenzene, is used as a starting material in the synthesis of many other organic compounds .
- Methods : It can be converted to other chemicals via reactions such as nitration, sulfonation, and halogenation .
- Results : The outcomes of these reactions are various organic compounds that have a wide range of applications .
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Nonpolar Organic Solvent
- Field : Industrial Chemistry
- Application : 1-Methyl-3-propylbenzene is used as a nonpolar organic solvent in various industries, including printing and the dyeing of textiles .
- Methods : It is used to dissolve other substances, particularly organic compounds that are not soluble in water .
- Results : The use of 1-Methyl-3-propylbenzene as a solvent can improve the efficiency of industrial processes .
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Manufacture of Methylstyrene
- Field : Industrial Chemistry
- Application : 1-Methyl-3-propylbenzene is used in the manufacture of methylstyrene .
- Methods : The exact methods can vary, but it generally involves a series of chemical reactions .
- Results : The end product, methylstyrene, is a useful compound in the production of various polymers .
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Separation Studies
- Field : Analytical Chemistry
- Application : 1-Methyl-3-propylbenzene is used in separation studies . It can be used as a test compound in the development and testing of new chromatographic columns .
- Methods : The compound is run through a chromatographic column and its retention time is measured .
- Results : The results of these tests can help in the design and optimization of chromatographic methods .
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Thermo Data Engine (TDE) for Pure Compounds
- Field : Thermodynamics
- Application : 1-Methyl-3-propylbenzene is used in the Thermo Data Engine (TDE) for pure compounds . This is a database that provides thermodynamic data for pure compounds .
- Methods : The compound’s properties are measured under various conditions, such as different temperatures and pressures .
- Results : The data obtained from these experiments are used to understand the compound’s behavior under different conditions .
Safety And Hazards
properties
IUPAC Name |
1-methyl-3-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEBYVKXYIKVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061468 | |
Record name | 1-Methyl-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1-methyl-3-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Methyl-3-propylbenzene | |
CAS RN |
1074-43-7 | |
Record name | 1-Methyl-3-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-3-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Propyltoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-3-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | m-Propyltoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0ZJ4I1KOV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.